Nickel iodide

描述

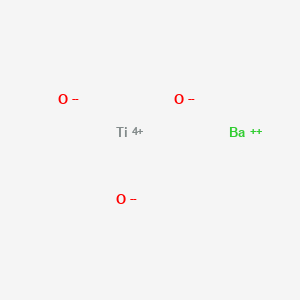

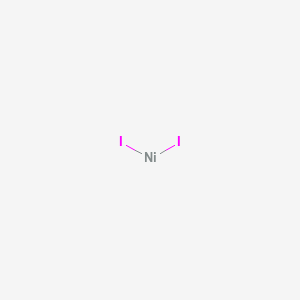

Nickel iodide is a useful research compound. Its molecular formula is I2Ni and its molecular weight is 312.502 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 124.2 g/100 cc water at 0 °c188.2 g/100 cc water at 100 °cvery soluble in water.. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- As a protectant following radiation exposure, NiI₂ blocks the thyroid’s uptake of radioactive iodine, minimizing the risk of radiation-induced thyroid neoplasms .

- In organic synthesis, NiI₂ has niche uses, especially in conjunction with samarium(II) iodide. It has been used in cross-coupling reactions .

- Its complexes derived from hydrated nickel iodide have been used in cross coupling, contributing to organic synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Nickel iodide interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel is an essential component of Jack Bean urease . It is also required for the production of carbon monoxide dehydrogenase in Clostridium pasteurianum .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For example, disruption of protein responses and protein response-based biochemical pathways is a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

nickel(2+);diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Ni/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSQJYRFLQUZKX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni+2].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065479 | |

| Record name | Nickel iodide (NiI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.502 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-90-3 | |

| Record name | Nickel iodide (NiI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel iodide (NiI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of nickel iodide?

A1: The molecular formula of this compound is NiI2, and its molecular weight is 312.50 g/mol. []

Q2: What is the melting point and density of this compound?

A2: this compound has a melting point of 797 °C and a density of 5.38 g/cm3. []

Q3: Is this compound soluble in water and ethanol?

A3: Yes, this compound is soluble in both water and ethanol. []

Q4: What are some notable catalytic applications of this compound?

A4: this compound has been successfully employed as a catalyst in various organic synthesis reactions, including:

- Carbonylation reactions: It facilitates the synthesis of carboxylic acids and esters from various starting materials under high pressure. For example, it catalyzes the synthesis of methyl acrylate from acetylene, carbon monoxide, and methanol [], as well as the production of ethyl propionate from ethylene, carbon monoxide, and ethanol. []

- Coupling reactions: this compound can accelerate reactions mediated by samarium(II) iodide (SmI2) [] and promote the dehydrogenative coupling of phenylsilanes to form di-, tri-, and tetrasilanes. []

- Hydrosilylation: It catalyzes the selective reduction of the olefinic bond in α,β-unsaturated carbonyl compounds using phenylsilane as a reducing agent. []

- Polymerization: this compound acts as a catalyst in the polymerization of butadiene, influencing the stereochemistry of the resulting polymer. When combined with benzoyl peroxide, it yields predominantly cis-1,4 polybutadiene, while using π-allyl this compound leads to predominantly trans-1,4 polybutadiene. [] It also plays a role in the polymerization of vinyl ether in the presence of organic peroxides. []

Q5: How does the choice of halide in π-allyl nickel halides affect the stereospecificity of butadiene polymerization?

A5: The choice of halide significantly influences the stereoregularity of the resulting polybutadiene:

- π-allyl nickel chloride and bromide: These catalysts, when combined with oxygen or benzoyl peroxide, predominantly produce cis-1,4 polybutadiene. [, ]

- π-allyl this compound: This catalyst, on the other hand, favors the formation of trans-1,4 polybutadiene. [, ]

Q6: Can the stereospecificity of π-crotyl this compound in butadiene polymerization be altered?

A6: Yes, the presence of electron-acceptor compounds can reverse the stereospecificity of π-crotyl this compound in butadiene polymerization. []

Q7: How does this compound compare to other catalysts in specific reactions?

A7: * In the high-pressure synthesis of ethyl propionate, cobalt iodide demonstrates higher catalytic activity than this compound. [] * For the synthesis of benzoic acid from chlorobenzene under pressure, a thermal process without any catalyst exhibited a slightly higher conversion rate (80.85%) compared to the process using this compound-silica gel catalyst (76.26%). []

Q8: Is this compound sensitive to moisture? How should it be stored?

A8: Yes, this compound is deliquescent, meaning it readily absorbs moisture from the air. It should be stored under inert gas to prevent degradation. []

Q9: Have there been any theoretical investigations into the electronic properties of this compound-based materials?

A9: Yes, density functional theory (DFT) calculations have been employed to study the electronic band structure of this compound monolayers and their behavior in heterostructures. [, ]

Q10: What did these DFT calculations reveal about this compound/ScX2 (X = S, Se, Te) heterostructures?

A10: DFT calculations revealed spin-asymmetric semiconducting behavior in these heterostructures. The this compound layer exhibits p-doping when combined with ScX2 dichalcogenides. []

Q11: What about the electronic properties of NiI2/NiTe2 heterostructures?

A11: In this case, DFT calculations indicated n-doping of the this compound layer due to charge transfer from NiTe2. This specific charge transfer characteristic suggests potential applications in spin filter devices. []

Q12: What safety precautions should be taken when handling this compound?

A12: Nickel salts are considered potential carcinogens. Therefore, it's crucial to handle this compound with care:

Q13: What other research has been conducted on this compound?

A13: Additional research on this compound includes:

- Structural studies: Investigations into the crystal structure of various this compound complexes, such as iodo-[2,2′,2″-tri(dimethylamino)triethylamine]this compound, have been conducted using X-ray crystallography. []

- Solution chemistry: Studies have explored the nature of complex ions present in this compound solutions. []

- Molten salt structure: Neutron diffraction studies have been used to determine the structure of molten this compound, revealing its short-range chemical order. [, ]

- Spectroscopy: Research has explored the absorption spectrum of this compound single crystals at low temperatures (300-5 K). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)

![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)